
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of certain B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in B-cells, leading to the suppression of tumor growth. It has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is its specificity for BTK, which minimizes off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways.
Orientations Futures
There are several potential future directions for the development of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BTK inhibitors. Finally, there is interest in the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-8-methylquinoline-3-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(2-aminophenyl)acetamide to form the intermediate product. This is then treated with formaldehyde and hydrogen cyanide to form the final product, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide.
Applications De Recherche Scientifique
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-9-7-8-16(2)21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOHMMMKBZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

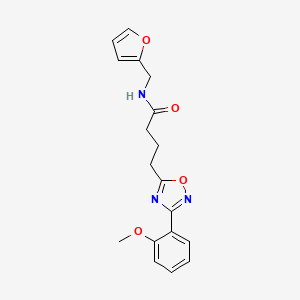


![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
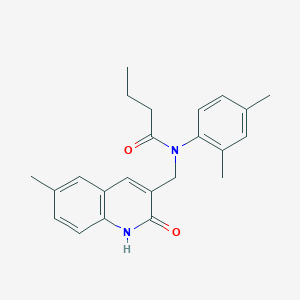

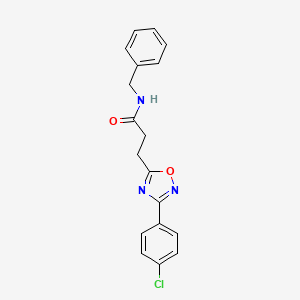

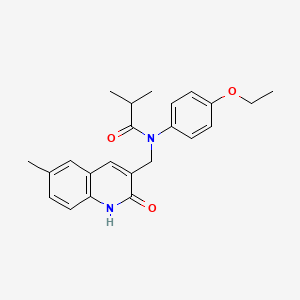
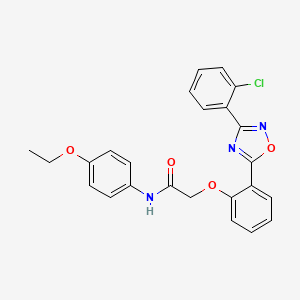
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
